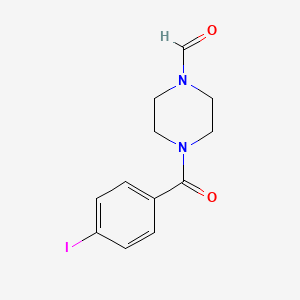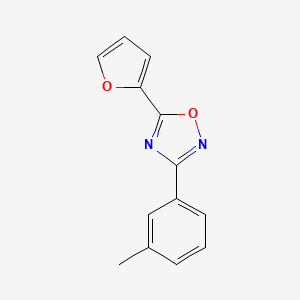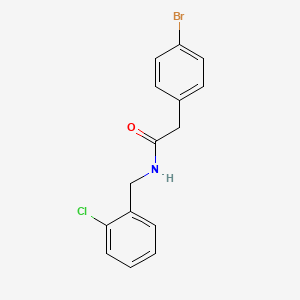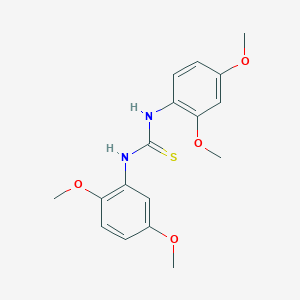
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine, also known as MPPT, is a chemical compound that belongs to the class of triazolamines. It has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. This compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
実験室実験の利点と制限
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized using standard laboratory techniques and is readily available for research purposes. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments involving this compound.
将来の方向性
There are several future directions for research involving 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine. One potential application is in the development of novel cancer therapies. This compound has been shown to be effective in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a therapeutic agent. Additionally, this compound may have applications in agriculture, particularly in the development of new pesticides and herbicides. Further research is needed to explore these potential applications of this compound.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.
合成法
The synthesis of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine involves several steps, including the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then reacted with ethyl acetoacetate and pyridine-3-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to improve the yield and purity of this compound, making it suitable for various applications.
科学的研究の応用
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases, including arthritis and neurodegenerative disorders.
特性
IUPAC Name |
[5-amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-6-4-10(5-7-12)13-18-15(16)20(19-13)14(21)11-3-2-8-17-9-11/h2-9H,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPPTLWNDPFYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-6-oxo-2-[(2-oxopentyl)thio]-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5781619.png)


![3-[2-(4-chlorophenyl)ethyl]-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5781633.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)




![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)


